1-isopropyl-1H-indole-3-carboxylic acid
Overview
Description
1-Isopropyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, which is a significant heterocyclic system in natural products and drugs . Indole-3-carboxylic acid is used as a raw material in synthesis . The structures of the derivatives of indole-3-carboxylic acid have been studied using various techniques such as gas chromatography with high-resolution mass spectrometry (GC-HRMS), ultra-high-performance liquid chromatography in combination with high-resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR), and Fourier transform infrared spectroscopy .
Synthesis Analysis
The synthesis of indole derivatives, including 1-isopropyl-1H-indole-3-carboxylic acid, involves various methods. One method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 1-isopropyl-1H-indole-3-carboxylic acid, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole-3-carboxylic acid has been found to be cytotoxic to A549 human lung and MCF-7 human breast cancer cells . This suggests potential applications in cancer treatment .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This could make them useful in combating oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests potential applications in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity . This suggests potential applications in the treatment of malaria.
Herbicidal Activity
A series of novel indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . This suggests potential applications in agriculture as a means of controlling weeds.
Future Directions
Indole-3-carboxylic acid derivatives, including 1-isopropyl-1H-indole-3-carboxylic acid, have potential applications in various fields. They have been used as raw materials in synthesis and have been studied for their potential as anticancer agents, derivatives of amino acids and peptides, serotonin receptor antagonists, inhibitors of Gli1-mediated transcription in the Hedgehog pathway, potential therapeutic agents for Alzheimer’s disease, and more . This work expands the range of auxin chemistry for the development of new auxin mimic herbicides .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves the compound binding to a receptor, which then triggers a series of biochemical reactions.
Biochemical Pathways
Indole derivatives, including this compound, are known to affect a variety of biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants . This compound and its derivatives can have diverse biological and clinical applications .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities . These activities can range from antiviral to anticancer effects, depending on the specific derivative and its mode of action .
Action Environment
It is known that the gut microbiota plays a role in the bioconversion of indoles from tryptophan . This suggests that the gut environment could potentially influence the action of indole derivatives.
properties
IUPAC Name |
1-propan-2-ylindole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-7-10(12(14)15)9-5-3-4-6-11(9)13/h3-8H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYJJNGAPCAIHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252127 | |
Record name | 1-(1-Methylethyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158574-87-9 | |
Record name | 1-(1-Methylethyl)-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158574-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methylethyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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